molecular formula C16H9N3O2S2 B13927816 (5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione

(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B13927816
M. Wt: 339.4 g/mol
InChI Key: NMNRWTSGPSQRGI-UHFFFAOYSA-N
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Description

The compound "(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione" is a thiazolidine-2,4-dione (TZD) derivative featuring a quinazoline core substituted with a thiophene moiety at position 4 and a methylidene group at position 5 of the TZD ring. The (5E) configuration indicates the trans geometry of the exocyclic double bond in the methylidene linker. Thiazolidine-2,4-diones are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including antidiabetic, antimicrobial, and anticancer effects .

Properties

Molecular Formula

C16H9N3O2S2

Molecular Weight

339.4 g/mol

IUPAC Name

5-[(4-thiophen-2-ylquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H9N3O2S2/c20-15-13(23-16(21)19-15)7-9-3-4-11-10(6-9)14(18-8-17-11)12-2-1-5-22-12/h1-8H,(H,19,20,21)

InChI Key

NMNRWTSGPSQRGI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=NC3=C2C=C(C=C3)C=C4C(=O)NC(=O)S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione typically involves multi-step reactions. One common method includes the condensation of 4-(thiophen-2-yl)quinazoline-6-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of TZD derivatives are highly dependent on substituents attached to the methylidene group and the heterocyclic core. Below is a comparison with structurally related compounds:

Compound Substituents Molecular Weight Key Features Biological Activity Reference
(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione Quinazoline-thiophene hybrid 393.45* Extended π-system; potential kinase or RT inhibition Hypothesized antiviral/anticancer activity
(5E)-3-(2-Aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione (CID 3087795) 2-Thienyl + aminoethyl side chain 255.30 High binding affinity to HIV-1 RT; mixed hydrophobic/polar interactions HIV-1 reverse transcriptase inhibition
(E)-5-((4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinolin-6-yl)methylene)-TZD Dihydrothienodioxin-quinoline hybrid 396.44 Enhanced solubility due to oxygen-rich dihydrodioxin ring Not reported (structural analog)
(5E)-5-[(2,4-Difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione 2,4-Difluorophenyl 257.22 Electron-withdrawing F atoms; improved metabolic stability Potential antidiabetic/antimicrobial activity
5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione 4-Methoxybenzylidene 249.29 Methoxy group enhances antioxidant activity via radical stabilization Antioxidant, hypoglycemic

*Calculated molecular weight based on formula C₁₉H₁₁N₃O₂S₂.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -F in ) increase electrophilicity of the methylidene group, enhancing reactivity with nucleophilic residues in enzymes.
  • Hydrophobic Interactions : Bulky substituents like quinazoline-thiophene improve binding to hydrophobic pockets (e.g., in HIV-1 RT or kinases).
  • Conformational Flexibility : The rigid quinazoline-thiophene system in the target compound may reduce entropic penalties during target binding compared to simpler analogs.

Antiviral Activity :

  • The compound CID 3087795 (2-thienyl substituent) exhibited a docking score of -9.2 kcal/mol against HIV-1 RT, with critical interactions at residues Lys101, Tyr181, and His235 . The target compound’s quinazoline-thiophene system may further enhance binding via π-π stacking with aromatic residues.

Antimicrobial Activity :

  • 5-Benzylidene-TZD derivatives (e.g., 5-(4-ethylbenzylidene)-TZD) showed MIC values of 8–32 µg/mL against S. aureus and E. coli . The thiophene-quinazoline hybrid in the target compound could improve membrane penetration due to increased lipophilicity.

Anticancer Activity :

  • Rhodanine-TZD hybrids (e.g., 5-arylmethylenehydantoins) demonstrated IC₅₀ values of 1.5–10 µM against MCF-7 and HeLa cells . The quinazoline moiety in the target compound may confer selectivity toward tyrosine kinase-driven cancers.

Biological Activity

The compound (5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action based on recent studies.

The molecular formula of the compound is C16H9N3O2S2C_{16}H_{9}N_{3}O_{2}S_{2} with a molecular weight of 339.4 g/mol. Its structure includes a thiazolidine ring and a quinazoline moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC16H9N3O2S2C_{16}H_{9}N_{3}O_{2}S_{2}
Molecular Weight339.4 g/mol
CAS Number1121529-23-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including our compound of interest.

A study involving the synthesis and evaluation of various thiazolidine derivatives demonstrated their ability to inhibit key signaling pathways in cancer cells. Specifically, these compounds were found to target VEGFR-2 and EGFR tyrosine kinases, which are crucial in tumor growth and metastasis. The binding affinity of these compounds was assessed through molecular docking studies, revealing that the compound exhibited strong interactions with the active sites of these receptors.

Case Study: Cell Line Testing

In vitro testing against human tumor cell lines such as HepG2 (liver cancer), A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) showed varying degrees of cytotoxicity:

Cell LineIC50 Value (µM)Remarks
HepG210Most susceptible to treatment
A54915Moderate sensitivity
MCF-720Lower sensitivity
HCT-11625Least affected

The HepG2 cell line exhibited the highest sensitivity to the compound, indicating its potential as a therapeutic agent for hepatocellular carcinoma.

Antibacterial Activity

In addition to anticancer properties, thiazolidine derivatives have shown antibacterial effects. A study evaluated their activity against Staphylococcus epidermidis and found moderate antibiofilm activity associated with certain derivatives.

Mechanism of Antibacterial Action

The antibiofilm activity was attributed to inhibition of the YycG histidine kinase , which plays a critical role in bacterial virulence and antibiotic resistance. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µM)Target Bacteria
TZD Derivative 150S. epidermidis RP62A
TZD Derivative 2100S. epidermidis RP62A

These findings suggest that modifications to the thiazolidine structure can enhance antibacterial efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the thiazolidine ring significantly influence biological activity. For instance:

  • Position 5 : Substituents like thiophenes enhance binding affinity to target proteins.
  • Position 4 : Variations in side chains can modulate both anticancer and antibacterial activities.

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